molecular formula C9H15NO3S B068912 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile CAS No. 175201-67-9

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile

Cat. No.: B068912
CAS No.: 175201-67-9
M. Wt: 217.29 g/mol
InChI Key: UEZQDEIGENVNHG-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is an organic compound that belongs to the class of sulfonyl-substituted acrylonitriles. This compound is characterized by the presence of a tert-butylsulfonyl group and an ethoxy group attached to an acrylonitrile backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The “tert-Butylsulfonyl” group has been used in the asymmetric synthesis of nitrogen-containing heterocycles . The presence of the chiral electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon .

Future Directions

Porphyrin-based Metal-Organic Frameworks (Por-MOFs), which can contain the “tert-Butylsulfonyl” group, have shown potential in different applications, including as catalysts in oxidation reactions . This suggests that “2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile” and similar compounds could have potential future applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile typically involves the reaction of tert-butylsulfonyl chloride with ethoxyacrylonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted acrylonitriles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylsulfonyl)-3-methoxyacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(tert-Butylsulfonyl)-3-chloroacrylonitrile: Contains a chloro group instead of an ethoxy group.

    2-(tert-Butylsulfonyl)-3-phenoxyacrylonitrile: Features a phenoxy group in place of the ethoxy group.

Uniqueness

2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is unique due to the combination of its tert-butylsulfonyl and ethoxy groups, which confer specific reactivity and properties. The ethoxy group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile in various chemical environments.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile involves the reaction of tert-butanesulfinamide with ethyl 2-cyano-3-oxobutanoate, followed by the hydrolysis of the resulting intermediate.", "Starting Materials": [ "tert-butanesulfinamide", "ethyl 2-cyano-3-oxobutanoate", "sodium hydroxide", "water", "dichloromethane", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve tert-butanesulfinamide (1.0 equivalent) and ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) in dichloromethane.", "Step 2: Add sodium hydroxide (1.2 equivalents) to the reaction mixture and stir at room temperature for 1 hour.", "Step 3: Separate the organic layer and wash it with water.", "Step 4: Dry the organic layer over magnesium sulfate and filter the solution.", "Step 5: Concentrate the filtrate to obtain the crude product.", "Step 6: Dissolve the crude product in water and add sodium hydroxide (1.2 equivalents).", "Step 7: Stir the reaction mixture at room temperature for 1 hour.", "Step 8: Acidify the reaction mixture with hydrochloric acid to obtain the product.", "Step 9: Isolate the product by filtration, wash it with water, and dry it under vacuum." ] }

CAS No.

175201-67-9

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile

InChI

InChI=1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3

InChI Key

UEZQDEIGENVNHG-UHFFFAOYSA-N

SMILES

CCOC=C(C#N)S(=O)(=O)C(C)(C)C

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C(C)(C)C

Origin of Product

United States

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